N-Methyl-2-nitro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula CHFNO. It features a nitro group and a trifluoromethyl group attached to an aniline structure, making it a member of the nitroaniline family. This compound is characterized by its unique trifluoromethyl substituent, which enhances its reactivity and potential applications in various fields such as materials science and pharmaceuticals .
The biological activity of N-Methyl-2-nitro-4-(trifluoromethyl)aniline has not been extensively studied, but similar compounds in the nitroaniline class are known for their potential antimicrobial and antitumor properties. The trifluoromethyl group may enhance biological activity by influencing the compound's lipophilicity and electronic properties, making it a candidate for further pharmacological research .
The synthesis of N-Methyl-2-nitro-4-(trifluoromethyl)aniline typically involves:
N-Methyl-2-nitro-4-(trifluoromethyl)aniline has several applications:
Several compounds share structural similarities with N-Methyl-2-nitro-4-(trifluoromethyl)aniline. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline | CHFNO | 0.98 |
N-Ethyl-2-nitro-4-(trifluoromethyl)aniline | CHFNO | 0.94 |
N-Isopropyl-2-nitro-4-(trifluoromethyl)aniline | CHFNO | 0.91 |
N-Methyl-2-nitro-4-(trifluoromethyl)aniline is unique due to its specific methyl substitution at the nitrogen atom and its arrangement of functional groups, which may influence its reactivity and biological properties differently than its analogs .